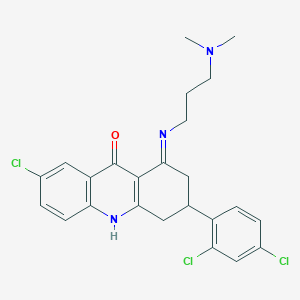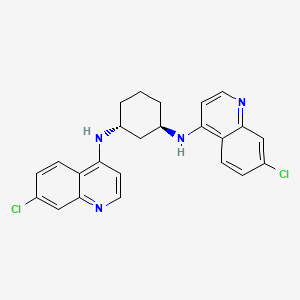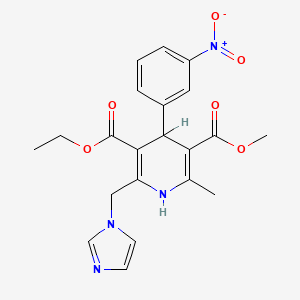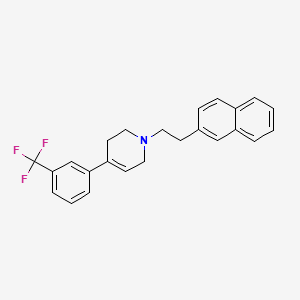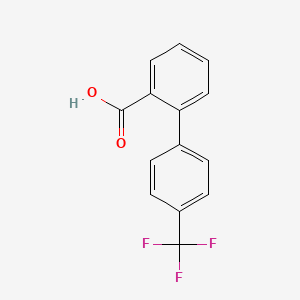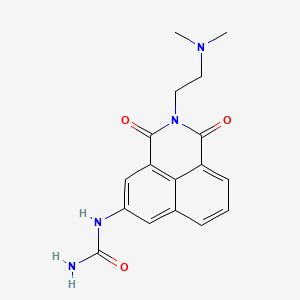
UNBS5162
Descripción general
Descripción
UNBS5162 es un novedoso derivado de naftalimida que ha llamado la atención en el campo de la oncología debido a sus potentes propiedades antitumorales. Este compuesto se une al ADN por intercalación y suprime la elaboración de quimiocinas CXCL, que están involucradas en la progresión y metástasis del tumor .
Aplicaciones Científicas De Investigación
UNBS5162 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
El mecanismo de acción de UNBS5162 es distinto de otros derivados de naftalimida. A diferencia de los compuestos que actúan como venenos de la topoisomerasa II, this compound no exhibe actividad anti-topoisomerasa II . En cambio, afecta la progresión del ciclo celular al prolongar significativamente la fase G2. Este efecto está mediado por la inducción de la autofagia, como lo demuestran los niveles aumentados de LC3-I y LC3-II, que son marcadores de autofagia . Además, this compound induce la muerte de las células cancerosas a través de la permeabilización de la membrana lisosómica y disminuye la expresión de Hsp70, una proteína involucrada en la quimiorresistencia de las células cancerosas .
Análisis Bioquímico
Biochemical Properties
UNBS5162 has shown in vitro cytotoxic activity against a range of human cancer cell lines . It has been found to have a significant anti-tumor activity in mouse leukemia and human cancer xenograft models in vivo . It has been shown to decrease the expression of proangiogenic CXCL chemokines .
Cellular Effects
This compound has been found to markedly impair the cell cycle progression of human prostate cancer PC3 and glioblastoma U373 cells by significantly increasing the duration of their G2 phase . It has also been found to inhibit the proliferation, migration, and invasion of SKOV3 ovarian cancer cells . Furthermore, it has been identified that this compound markedly increased the apoptosis rate of SKOV3 cells .
Molecular Mechanism
The mechanism of action of this compound is different from that of other naphthalimide derivatives, which exert their anti-tumor activity as DNA intercalating agents poisoning topoisomerase II . This compound displays no anti-topoisomerase II activity . It has been found to regulate the PI3K/AKT/mTOR signaling pathway .
Temporal Effects in Laboratory Settings
This compound has been found to almost completely abolish DU145 and PC3 cell proliferation in vitro after 72 hours treatment . It has also been found to markedly improve the in vivo therapeutic benefits contributed by taxol in orthotopic models of human prostate cancer and NSCLC in mice .
Dosage Effects in Animal Models
In mice, this compound was found to have a 3-4 fold higher maximum tolerated dose compared to amonafide irrespective of administration route . Additionally, this compound preclinically was found not to provoke marked hematotoxicity unlike amonafide .
Metabolic Pathways
This compound has been found to regulate the PI3K/AKT/mTOR signaling pathway . This pathway plays a critical role in cell proliferation and apoptosis .
Métodos De Preparación
UNBS5162 se sintetiza a partir de su precursor, UNBS3157. La ruta sintética implica la hidrólisis de UNBS3157 en solución salina fisiológica, que lo convierte rápida y casi completamente en this compound . Las condiciones de reacción para esta hidrólisis son suaves, típicamente implican temperatura ambiente y pH neutro. Los métodos de producción industrial para this compound no están ampliamente documentados, pero el proceso probablemente implique la hidrólisis a gran escala de UNBS3157 en condiciones controladas para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
UNBS5162 experimenta varios tipos de reacciones químicas, incluyendo:
Hidrólisis: Como se mencionó, this compound se forma a través de la hidrólisis de UNBS3157.
Intercalación: This compound se intercala en el ADN, alterando la estructura del ADN e inhibiendo la expresión de las quimiocinas CXCL.
Inducción de Autofagia: This compound induce la autofagia en las células cancerosas, que es un proceso donde las células degradan y reciclan sus propios componentes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solución salina fisiológica para la hidrólisis y condiciones estándar de cultivo celular para ensayos biológicos. Los principales productos formados a partir de estas reacciones son la forma hidrolizada de UNBS3157 (es decir, this compound) y varias vesículas autofágicas dentro de las células tratadas.
Comparación Con Compuestos Similares
UNBS5162 es único entre los derivados de naftalimida debido a su mecanismo de acción específico y su hematotoxicidad reducida. Los compuestos similares incluyen:
Mitonafida: Otra naftalimida con propiedades anticancerígenas pero también asociada con hematotoxicidad.
DMP840: Una naftalimida evaluada por su actividad anticancerígena pero limitada por su toxicidad.
This compound destaca por su capacidad de inducir la autofagia y su perfil de menor toxicidad, lo que lo convierte en un candidato prometedor para su posterior desarrollo en la terapia del cáncer .
Propiedades
IUPAC Name |
[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKZRLOUKYFJDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956590-23-1 | |
| Record name | UNBS-5162 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | UNBS-5162 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


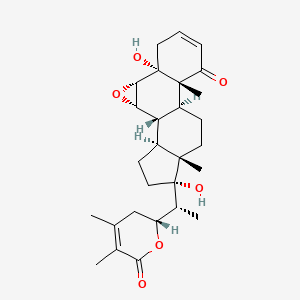
![N-[(3S)-1-({6-chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indol-2-yl}carbonyl)pyrrolidin-3-yl]-N,N',N'-trimethylpropane-1,3-diamine](/img/structure/B1683313.png)

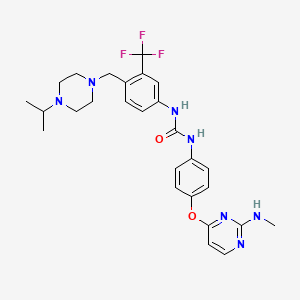
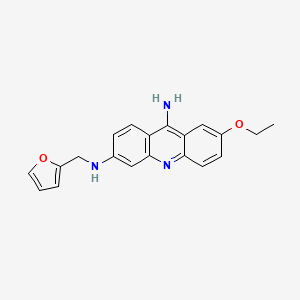
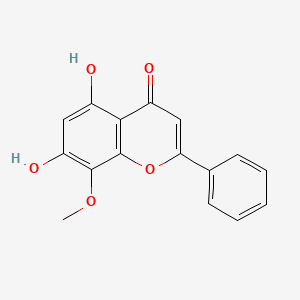
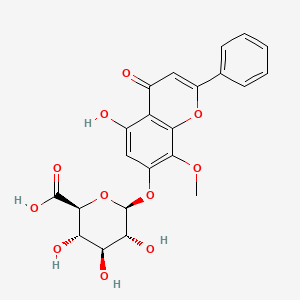
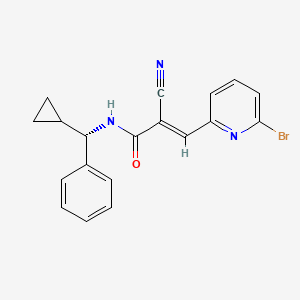
![(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-[[4-[[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]methyl]phenyl]methylamino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-tri](/img/structure/B1683324.png)
